molecular formula C14H27N3 B3153251 trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine CAS No. 755039-90-8

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Cat. No.: B3153251
CAS No.: 755039-90-8
M. Wt: 237.38 g/mol
InChI Key: LBYALFWGJOLWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a chemical compound with the molecular formula C14H30Cl3N3 and a molecular weight of 346.77. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves several steps. One common method includes reacting trans-4-cyclohexylmethylpiperazine with an appropriate amount of hydrochloric acid to generate the hydrochloride salt. This salt is then reacted with 4-(Cyclopropylmethyl)-1-piperazine to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and steps.

Chemical Reactions Analysis

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect .

Comparison with Similar Compounds

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine can be compared with other similar compounds, such as:

    Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, trans-, 4-methylbenzenesulfonate: This compound has similar structural features but different functional groups.

    This compound trihydrochloride: This compound is a hydrochloride salt form of the original compound.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYALFWGJOLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Reactant of Route 3
Reactant of Route 3
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Reactant of Route 4
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Reactant of Route 5
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Reactant of Route 6
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.